3-{[(4-CHLOROPHENYL)METHYL]AMINO}-1-(4-ETHOXYPHENYL)PYRROLIDINE-2,5-DIONE
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Overview
Description
3-{[(4-CHLOROPHENYL)METHYL]AMINO}-1-(4-ETHOXYPHENYL)PYRROLIDINE-2,5-DIONE is a synthetic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-chlorophenylmethylamino group and a 4-ethoxyphenyl group. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 3-{[(4-CHLOROPHENYL)METHYL]AMINO}-1-(4-ETHOXYPHENYL)PYRROLIDINE-2,5-DIONE can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzylamine with 4-ethoxybenzaldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with succinic anhydride under acidic conditions to yield the desired pyrrolidine-2,5-dione derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-{[(4-CHLOROPHENYL)METHYL]AMINO}-1-(4-ETHOXYPHENYL)PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
3-{[(4-CHLOROPHENYL)METHYL]AMINO}-1-(4-ETHOXYPHENYL)PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-{[(4-CHLOROPHENYL)METHYL]AMINO}-1-(4-ETHOXYPHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
3-{[(4-CHLOROPHENYL)METHYL]AMINO}-1-(4-ETHOXYPHENYL)PYRROLIDINE-2,5-DIONE can be compared with other pyrrolidine derivatives, such as:
1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole: This compound has similar structural features but lacks the ethoxyphenyl group.
1-(4-ethoxyphenyl)-3-methylpyrrolidine-2,5-dione: This compound has a similar pyrrolidine-2,5-dione core but different substituents.
N-(4-chlorophenyl)-2-pyrrolidone: This compound has a pyrrolidone ring instead of a pyrrolidine-2,5-dione ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylamino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-2-25-16-9-7-15(8-10-16)22-18(23)11-17(19(22)24)21-12-13-3-5-14(20)6-4-13/h3-10,17,21H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHWUYLFKIRVPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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